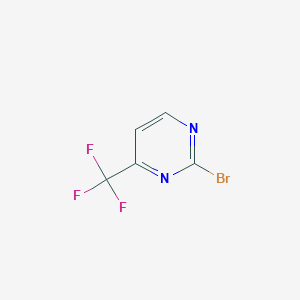

2-Bromo-4-(trifluoromethyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2/c6-4-10-2-1-3(11-4)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCZXIKKGYOYQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465813 | |

| Record name | 2-bromo-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785777-87-9 | |

| Record name | 2-bromo-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Physical Properties of 2-Bromo-4-(trifluoromethyl)pyrimidine

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of a compound is fundamental to its application. This guide provides a detailed overview of the core physical and chemical characteristics of 2-Bromo-4-(trifluoromethyl)pyrimidine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.

Core Physical and Chemical Properties

This compound (CAS Number: 785777-87-9) is a halogenated pyrimidine derivative.[1] The presence of a bromine atom and a trifluoromethyl group on the pyrimidine ring significantly influences its reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C₅H₂BrF₃N₂ | [2] |

| Molecular Weight | 226.98 g/mol | [2] |

| Melting Point | 21-23 °C | [3][4] |

| Boiling Point | 55-56 °C; 247 °C | [3][4] |

| Density | 1.807 - 1.826 g/cm³ | [3][4] |

| Refractive Index | 1.475 | [4] |

| Flash Point | 103 °C | [4] |

| pKa (Predicted) | -4.12 ± 0.20 | [4] |

Predicted Solubility Profile

While specific experimental solubility data for this compound is not widely published, a qualitative prediction can be made based on its structure and the principle of "like dissolves like." The polar pyrimidine ring and the electronegative bromine and trifluoromethyl groups suggest solubility in a range of organic solvents.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polarity of these solvents can effectively solvate the polar pyrimidine core and the carbon-halogen bonds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group in these solvents can participate in dipole-dipole interactions with the solute. |

| Nonpolar | Hexane, Toluene | Low | The significant polarity of the molecule limits its solubility in nonpolar solvents. |

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the treatment of 4-(trifluoromethyl)pyrimidin-2(1H)-one with a brominating agent.[4]

Materials:

-

4-(trifluoromethyl)pyrimidin-2(1H)-one

-

Toluene

-

Phosphorus oxybromide (POBr₃)

-

N,N-dimethylaniline

-

Hexane

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 4-(trifluoromethyl)pyrimidin-2(1H)-one (12.19 mmol) in toluene (40 mL) is prepared under an argon atmosphere.

-

Phosphorus oxybromide (18.20 mmol) and N,N-dimethylaniline (1.20 mmol) are sequentially added to the solution at room temperature.

-

The reaction mixture is heated to 100 °C and stirred for 3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and diluted with water (50 mL).

-

The product is extracted with hexane (2 x 50 mL).

-

The combined organic phases are washed with water (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

Determination of Physical Properties

Standard analytical methods are employed to determine the physical properties of pyrimidine derivatives.

-

Melting Point: Determined using a standard melting point apparatus where a small sample is heated slowly, and the temperature range from the first appearance of liquid to complete melting is recorded.

-

Boiling Point: Measured using distillation under atmospheric or reduced pressure. The temperature at which the liquid boils and its vapor pressure equals the external pressure is recorded.

-

Density: A pycnometer is used to measure the density of the compound at a specific temperature, typically 25 °C.[5] The mass of a known volume of the substance is determined.

-

Refractive Index: An Abbe refractometer is used to measure the refractive index at a specified temperature (e.g., 20 °C) and wavelength (e.g., the sodium D-line).[5]

-

Solubility (Gravimetric Method): [6][7]

-

An excess amount of this compound is added to a known volume of a selected solvent in a sealed container.

-

The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The undissolved solid is allowed to settle, and a known volume of the clear, saturated supernatant is carefully removed.

-

The solvent is evaporated from the aliquot, and the mass of the remaining solid is determined.

-

The solubility is then calculated and expressed in units such as g/L or mol/L.

-

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

Potential Role in a Biological Pathway

Derivatives of 2-amino-4-(trifluoromethyl)pyrimidine have been investigated as inhibitors of Werner (WRN) helicase, a target in certain cancers.[8] The diagram below conceptualizes the inhibitory action of such compounds.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. CAS 785777-87-9 | this compound - Synblock [synblock.com]

- 3. 785777-87-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 2-Bromo-4-(trifluoro methyl)pryrimidine CAS#: 785777-87-9 [chemicalbook.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. benchchem.com [benchchem.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Bromo-4-(trifluoromethyl)pyrimidine (CAS Number: 785777-87-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group onto the pyrimidine scaffold significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics make it an attractive starting material for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of targeted cancer therapies.

The pyrimidine core is a fundamental motif in numerous biologically active molecules, including nucleobases, and its derivatives have been successfully developed as anticancer, antiviral, and antimicrobial agents. The trifluoromethyl group, a common bioisostere for a methyl group, is known to enhance the efficacy and pharmacokinetic profile of drug candidates. The strategic placement of a bromine atom at the 2-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 785777-87-9 | [1] |

| Molecular Formula | C₅H₂BrF₃N₂ | [1] |

| Molecular Weight | 226.98 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | ≥97% | |

| Density | 1.807 g/cm³ | [3] |

| Flash Point | 103 °C | [3] |

| Storage | Inert atmosphere, 2-8°C | [4] |

Table 2: Spectroscopic Data (Predicted and Representative)

| Spectrum Type | Predicted Chemical Shifts (ppm) or Key Peaks (cm⁻¹) |

| ¹H NMR | The proton spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyrimidine ring. |

| ¹³C NMR | The carbon spectrum will display signals for the five carbon atoms of the pyrimidine ring, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet is expected for the -CF₃ group. |

| Mass Spec (MS) | The mass spectrum will show a molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). |

| Infrared (IR) | Characteristic peaks for C-F stretching, C=N stretching, and aromatic C-H stretching are expected. |

Synthesis and Reactivity

Synthetic Approach

A plausible synthetic route to this compound involves the bromination of a suitable 4-(trifluoromethyl)pyrimidine precursor. While a specific, detailed protocol for the 2-bromo isomer is not widely published, a general approach can be adapted from the synthesis of related brominated pyrimidines. A likely precursor is 2-hydroxy-4-(trifluoromethyl)pyrimidine, which can be synthesized from trifluoroacetic acid derivatives and a three-carbon building block.

Experimental Protocol: General Bromination of a Pyrimidine Ring

This protocol is adapted from the synthesis of 5-bromo-2-(trifluoromethyl)pyrimidine and can be optimized for the synthesis of the 2-bromo-4-(trifluoromethyl) isomer.

Materials:

-

2-Trifluoromethylpyrimidine (or a suitable precursor)

-

Bromine (Br₂)

-

Acetic acid

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-trifluoromethylpyrimidine (1.0 eq) in acetic acid in a round-bottom flask equipped with a reflux condenser and a stirrer.

-

Slowly add bromine (1.1 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.

Chemical Reactivity and Use in Cross-Coupling Reactions

The bromine atom at the 2-position of the pyrimidine ring is a key functional group that enables a variety of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the pyrimidine core and a wide range of aryl or heteroaryl boronic acids or esters, providing a powerful tool for the synthesis of complex molecular architectures.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This is a general protocol and may require optimization for specific substrates.

Materials:

-

This compound (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Applications in Drug Discovery: Targeting Werner Helicase (WRN)

Recent research has highlighted the potential of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as inhibitors of Werner (WRN) helicase, a promising target in cancer therapy.[5] WRN helicase plays a critical role in DNA repair and maintenance of genomic stability.

The Role of WRN Helicase in Cancer

Werner syndrome is a rare genetic disorder characterized by premature aging and an increased risk of cancer, caused by mutations in the WRN gene.[5] The WRN protein is a DNA helicase that is crucial for the repair of DNA double-strand breaks and the maintenance of telomere integrity.[5]

In certain types of cancer, particularly those with microsatellite instability (MSI), tumor cells become highly dependent on WRN for their survival. MSI is a condition of genetic hypermutability that results from a defective DNA Mismatch Repair (MMR) system. This dependency creates a synthetic lethal relationship, where the loss of both MMR function and WRN function is lethal to the cancer cell, while cells with at least one of these functions intact can survive. This makes WRN a highly attractive target for the development of selective anticancer drugs for MSI-high (MSI-H) tumors.

Signaling Pathway

The following diagram illustrates the role of WRN in DNA repair and the synthetic lethality approach in MSI-H cancers.

Caption: WRN Helicase Signaling in Normal vs. MSI-H Cancer Cells.

Experimental Workflow in Drug Discovery

The following diagram outlines a typical experimental workflow for utilizing this compound in a drug discovery program targeting WRN helicase.

Caption: Drug Discovery Workflow for WRN Helicase Inhibitors.

High-Throughput Screening (HTS) for WRN Helicase Inhibitors

A key step in the drug discovery workflow is the high-throughput screening of a chemical library to identify inhibitors of the target protein. A common method for assessing helicase activity is a fluorescence-based assay.

Experimental Protocol: WRN Helicase Activity Assay (Fluorescence-Based)

This protocol is a generalized example and may be adapted from commercially available kits or published literature.

Materials:

-

Purified recombinant WRN helicase

-

Forked DNA substrate with a fluorophore (e.g., FAM) on one strand and a quencher (e.g., Dabcyl) on the other

-

ATP solution

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

384-well microplates

-

Compound library derived from this compound

-

Fluorescence plate reader

Procedure:

-

Dispense the assay buffer into the wells of a 384-well microplate.

-

Add the test compounds from the library to the appropriate wells. Include positive controls (known WRN inhibitor) and negative controls (DMSO vehicle).

-

Add the purified WRN helicase to all wells except the negative control wells.

-

Incubate the plate at room temperature for a defined period to allow for compound binding to the enzyme.

-

Initiate the helicase reaction by adding the forked DNA substrate and ATP to all wells.

-

Immediately begin monitoring the fluorescence intensity over time using a fluorescence plate reader. As WRN unwinds the DNA, the fluorophore and quencher are separated, leading to an increase in fluorescence.

-

Calculate the rate of the reaction for each well. Compounds that inhibit WRN helicase activity will show a reduced rate of fluorescence increase compared to the vehicle control.

-

Identify "hits" as compounds that cause a significant and dose-dependent inhibition of WRN helicase activity.

Safety Information

This compound is a chemical that requires careful handling. The following is a summary of its hazard and precautionary statements.

Table 3: Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel bioactive molecules. Its unique combination of a reactive bromine handle and an electron-withdrawing trifluoromethyl group on a pyrimidine core makes it a powerful tool for medicinal chemists. The demonstrated potential of its derivatives as inhibitors of WRN helicase underscores its importance in the development of targeted therapies for MSI-high cancers. This technical guide provides a foundation for researchers and drug development professionals to effectively utilize this compound in their discovery programs.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Role of Werner syndrome gene product helicase in carcinogenesis and in resistance to genotoxins by cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Bromo-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-(trifluoromethyl)pyrimidine, a key heterocyclic intermediate in the fields of medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the pyrimidine scaffold can significantly enhance biological activity, metabolic stability, and bioavailability. This document details the physicochemical properties, synthesis, and potential biological applications of this compound, offering structured data and detailed methodologies to support further research and development.

Core Physicochemical and Structural Data

This compound is a halogenated pyrimidine derivative. The presence of the electron-withdrawing trifluoromethyl group and the bromine atom makes it a versatile building block for the synthesis of more complex molecules, particularly through cross-coupling reactions.

| Property | Value | Reference |

| Molecular Weight | 226.98 g/mol | [1] |

| Molecular Formula | C₅H₂BrF₃N₂ | [1] |

| CAS Number | 785777-87-9 | [2] |

| Appearance | Solid | |

| Purity | Typically ≥97% | |

| SMILES | C1=C(N=C(N=C1)Br)C(F)(F)F | |

| InChI Key | RHCZXIKKGYOYQZ-UHFFFAOYSA-N |

Synthetic Methodologies

The synthesis of this compound can be achieved through the bromination of a 4-(trifluoromethyl)pyrimidine precursor. The following protocol is adapted from established methods for the synthesis of related brominated trifluoromethyl pyrimidines.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-(Trifluoromethyl)pyrimidine

-

Bromine (Br₂)

-

Acetic acid (CH₃COOH)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-(trifluoromethyl)pyrimidine in acetic acid.

-

Slowly add bromine dropwise to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water, followed by a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents due to its presence in nucleobases and its ability to interact with various biological targets. The introduction of a trifluoromethyl group can enhance the pharmacological properties of these molecules.

Role as a Synthetic Intermediate

This compound is a valuable intermediate for the synthesis of novel drug candidates. The bromine atom serves as a handle for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Biological Activity of Trifluoromethyl Pyrimidine Derivatives

Derivatives of trifluoromethyl pyrimidine have shown significant promise in several therapeutic areas:

-

Anticancer Activity: Many trifluoromethyl pyrimidine derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Some have been shown to act as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in cancer.

-

Antifungal and Antibacterial Agents: The pyrimidine core is also prevalent in antimicrobial agents. The trifluoromethyl group can enhance the efficacy of these compounds against a range of pathogens.

Experimental Workflow for Biological Evaluation

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel compounds derived from this compound.

Caption: A generalized workflow for the synthesis and biological evaluation of novel pyrimidine derivatives.

Postulated Signaling Pathway Involvement

Given the documented activity of similar pyrimidine derivatives against cancer cell lines, a plausible mechanism of action for compounds derived from this compound is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.

Caption: Inhibition of the EGFR signaling cascade by a hypothetical pyrimidine derivative.

References

An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Bromo-4-(trifluoromethyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this guide combines established spectroscopic principles with data from analogous compounds to present a robust predictive analysis.

Chemical Structure and Properties

This compound possesses a pyrimidine ring system substituted with a bromine atom at the 2-position and a trifluoromethyl group at the 4-position. The presence of these functional groups is expected to significantly influence the molecule's chemical reactivity and biological activity.

Chemical Identity:

| Property | Value |

| Chemical Formula | C₅H₂BrF₃N₂ |

| Molecular Weight | 226.98 g/mol |

| CAS Number | 785777-87-9 |

Source: Synblock, CymitQuimica[1][2]

References

Technical Guide: Solubility Profile of 2-Bromo-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound of interest in synthetic chemistry, often utilized as a building block in the development of more complex molecules, including potential pharmaceutical candidates. A critical physicochemical parameter for any compound in drug discovery and development is its solubility, which influences formulation, bioavailability, and routes of administration.

This technical guide addresses the solubility of this compound. A thorough search of available scientific literature and chemical databases indicates that specific quantitative solubility data for this compound has not been published. Therefore, this guide provides a comprehensive, generalized experimental protocol for determining its solubility in various organic solvents. The methodologies presented are based on established practices for similar heterocyclic compounds.

Predicted Solubility Characteristics

While specific data is unavailable, the structure of this compound—a substituted pyrimidine—suggests it is likely a crystalline solid at room temperature. Its solubility is expected to be low in aqueous solutions and higher in common organic solvents. The presence of the polar pyrimidine ring may afford some solubility in polar organic solvents, while the trifluoromethyl group will influence its solubility in fluorinated and other non-polar solvents.

Recommended Solvents for Solubility Determination

Based on studies of structurally related pyrimidine derivatives, the following solvents are recommended for initial solubility screening of this compound.[1][2]

| Solvent Class | Specific Solvents |

| Alcohols | Methanol, Ethanol, Isopropanol |

| Amides | N,N-Dimethylformamide (DMF) |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane |

| Esters | Ethyl acetate |

| Halogenated | Dichloromethane, Chloroform, Carbon tetrachloride |

| Aromatic | Toluene |

| Nitriles | Acetonitrile |

| Sulfoxides | Dimethyl sulfoxide (DMSO) |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][4][5][6] It involves equilibrating an excess amount of the solid compound in a chosen solvent until a saturated solution is achieved.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps (e.g., 2-10 mL)

-

Thermostatic shaker or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure

-

Preparation : Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Solvent Addition : Add a precise volume of the selected solvent to the vial.

-

Equilibration : Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[5]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For finer suspensions, centrifuge the vials at a high speed to pellet the undissolved solid.[4]

-

Sample Collection : Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe.

-

Filtration : Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.[3][4]

-

Quantification :

-

Gravimetric Analysis : Evaporate the solvent from the filtered, pre-weighed vial under reduced pressure or in a fume hood. Once the solvent is fully removed, weigh the vial containing the dried solute. The mass of the dissolved compound can then be determined.[7][8]

-

Spectroscopic/Chromatographic Analysis : Alternatively, dilute the filtered aliquot to a known concentration that falls within the linear range of a pre-established calibration curve. Analyze the sample using a suitable technique like UV-Vis spectroscopy or HPLC to determine the concentration.[3][4]

-

-

Calculation : Calculate the solubility in units such as g/L, mg/mL, or mol/L based on the mass of the dissolved solid and the initial volume of the solvent.

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask method of solubility determination.

Factors Influencing Solubility

Researchers should consider several factors that can influence the measured solubility of this compound:

-

Temperature : The solubility of solids in organic solvents generally increases with temperature.[9]

-

Purity of the Compound : Impurities can affect the measured solubility.

-

Polymorphism : Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.

-

Solvent Polarity and Hydrogen Bonding : The polarity of the solvent and its ability to form hydrogen bonds will significantly impact how well it can dissolve the solute.[9]

By following the detailed protocol and considering these influencing factors, researchers can accurately and reliably determine the solubility profile of this compound, providing essential data for its application in further research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 3. bioassaysys.com [bioassaysys.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. solubilityofthings.com [solubilityofthings.com]

Spectroscopic Analysis of 2-Bromo-4-(trifluoromethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2-Bromo-4-(trifluoromethyl)pyrimidine. Due to the limited availability of public domain raw spectral data for this specific molecule, this document outlines the anticipated spectral characteristics based on established principles of NMR spectroscopy and data from structurally analogous compounds. Furthermore, it details the standard experimental protocols required for the acquisition of high-quality NMR data for this and similar heterocyclic compounds.

Expected NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for the ¹H, ¹³C, and ¹⁹F nuclei of this compound. These predictions are derived from the analysis of similar chemical structures and established substituent effects in pyrimidine and trifluoromethyl-containing aromatic systems.

Table 1: Predicted ¹H NMR Data

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 7.50 - 7.80 | Doublet (d) | ~4-6 |

| H-6 | 8.90 - 9.20 | Doublet (d) | ~4-6 |

The chemical shifts are referenced to a standard internal reference, typically Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Data

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C-2 | 155 - 160 | Singlet (s) | - |

| C-4 | 158 - 163 | Quartet (q) | JC-F ≈ 35-40 |

| C-5 | 118 - 122 | Singlet (s) | - |

| C-6 | 150 - 155 | Singlet (s) | - |

| CF₃ | 120 - 125 | Quartet (q) | JC-F ≈ 270-280 |

The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Table 3: Predicted ¹⁹F NMR Data

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| 4-CF₃ | -65 to -75 | Singlet (s) |

The chemical shifts are referenced to an external standard, typically CFCl₃ at 0 ppm.

Experimental Protocols

Acquiring high-resolution NMR spectra is crucial for the structural elucidation and purity assessment of synthetic compounds. Below are detailed methodologies for conducting ¹H, ¹³C, and ¹⁹F NMR experiments for a compound such as this compound.

General Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other potential solvents include Dimethyl sulfoxide-d₆ (DMSO-d₆) or Acetone-d₆.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm for ¹H and ¹³C NMR.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the filling height is appropriate for the spectrometer being used (typically around 4-5 cm).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

¹H NMR Spectroscopy

-

Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): A range appropriate for aromatic protons, typically 0-12 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

-

Instrument Setup: Tune the carbon probe and shim the spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon (unless coupled to fluorine).

-

Number of Scans (NS): A higher number of scans is typically required due to the lower natural abundance of ¹³C, ranging from 256 to 1024 scans or more.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width (SW): A wide spectral range to encompass all carbon environments, typically 0-200 ppm.

-

-

Data Processing:

-

Apply a Fourier transform.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

¹⁹F NMR Spectroscopy

-

Instrument Setup: Tune the fluorine probe and shim the spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment. Proton decoupling is often applied to remove ¹H-¹⁹F couplings if present and simplify the spectrum.

-

Number of Scans (NS): 16 to 64 scans.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): A wide spectral range is necessary due to the large chemical shift dispersion of fluorine, for example, +50 to -250 ppm.

-

-

Data Processing:

-

Apply a Fourier transform.

-

Phase correct the spectrum.

-

Reference the chemical shift scale using an external standard (e.g., CFCl₃).

-

Visualizations

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for a novel compound.

An In-Depth Technical Guide to the Mass Spectrometry of 2-Bromo-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 2-Bromo-4-(trifluoromethyl)pyrimidine, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental mass spectral data for this specific molecule, this guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry and data from structurally related compounds. The information herein is intended to aid in the identification, characterization, and quality control of this compound in a research setting.

Predicted Mass Spectral Data

The mass spectrum of this compound is expected to be characterized by a distinct isotopic pattern for the molecular ion due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio). Under electron ionization (EI), the molecule is anticipated to undergo fragmentation through several key pathways, primarily involving the loss of the bromine atom, the trifluoromethyl group, and cleavage of the pyrimidine ring.

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their proposed elemental compositions. Please note that relative abundances are not provided as this is a theoretical prediction.

| Predicted Fragment Ion | m/z (for 79Br) | m/z (for 81Br) | Proposed Formula | Notes |

| [M]+• | 226 | 228 | [C₅H₂BrF₃N₂]+• | Molecular ion; expected to show a characteristic 1:1 isotopic pattern. |

| [M - F]+ | 207 | 209 | [C₅H₂BrF₂N₂]+ | Loss of a fluorine radical from the trifluoromethyl group. |

| [M - Br]+ | 147 | - | [C₅H₂F₃N₂]+ | Loss of the bromine radical. |

| [M - CF₃]+ | 157 | 159 | [C₄H₂BrN₂]+ | Loss of the trifluoromethyl radical. |

| [M - Br - HCN]+ | 120 | - | [C₄HF₃N]+ | Subsequent loss of hydrogen cyanide from the [M - Br]+ ion. |

| [CF₃]+ | 69 | - | [CF₃]+ | Trifluoromethyl cation. |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion, [C₅H₂BrF₃N₂]+•. This high-energy species then undergoes a series of fragmentation reactions to yield more stable ions. The primary fragmentation pathways are depicted in the diagram below.

Experimental Protocols

While a specific, published protocol for this compound is unavailable, a standard gas chromatography-mass spectrometry (GC-MS) method for the analysis of similar halogenated heterocyclic compounds is provided below.

3.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

-

Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL to establish a calibration curve for quantitative analysis.

-

Sample Matrix: For analysis of the compound in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the analyte and minimize matrix interference. The final extract should be dissolved in a solvent compatible with the GC-MS system.

3.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Hold: Maintain 280°C for 5 minutes.

-

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-350.

3.3. Data Analysis

Data acquisition and processing will be performed using the instrument's accompanying software (e.g., Agilent MassHunter). Identification of this compound will be based on its retention time and the comparison of its acquired mass spectrum with the predicted fragmentation pattern, particularly the characteristic isotopic signature of the molecular ion and bromine-containing fragments.

Experimental Workflow

The general workflow for the analysis of this compound by GC-MS is illustrated in the following diagram.

IR spectrum of 2-Bromo-4-(trifluoromethyl)pyrimidine

An In-depth Technical Guide to the Infrared Spectrum of 2-Bromo-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of this compound. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes data from analogous pyrimidine derivatives and functional group correlations to predict the key vibrational modes. It also outlines a comprehensive experimental protocol for acquiring the IR spectrum of a solid organic compound.

Predicted Infrared Spectrum Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the known vibrational frequencies of the pyrimidine ring, carbon-bromine bonds, and trifluoromethyl groups found in various organic molecules.[1][2][3][4][5] The spectrum of a molecule is unique, and these values represent estimations.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Pyrimidine Ring | C-H stretching | 3100 - 3000 | Medium to Weak |

| Pyrimidine Ring | C=N and C=C stretching | 1600 - 1400 | Medium to Strong |

| Pyrimidine Ring | Ring breathing/deformation | 1000 - 800 | Medium |

| Trifluoromethyl (CF₃) | Symmetric and Asymmetric C-F stretching | 1350 - 1100 | Strong |

| Carbon-Bromine (C-Br) | C-Br stretching | 700 - 500 | Medium to Strong |

Experimental Protocol: Acquiring the IR Spectrum of a Solid Sample

This section details the methodology for obtaining a high-quality infrared spectrum of a solid organic compound like this compound using the thin solid film method.[6]

Materials and Equipment:

-

This compound sample

-

Volatile solvent (e.g., methylene chloride, acetone)

-

Infrared salt plates (e.g., NaCl or KBr)

-

Desiccator for storing salt plates

-

Beaker or small vial

-

Pasteur pipette or dropper

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Kimwipes

-

Acetone (for cleaning)

Procedure:

-

Sample Preparation:

-

Film Deposition:

-

Obtain a clean, dry infrared salt plate from a desiccator. Handle the plate by its edges to avoid transferring moisture and oils from your fingers.

-

Using a Pasteur pipette or dropper, apply one or two drops of the prepared solution onto the surface of the salt plate.[6]

-

Allow the solvent to evaporate completely. This will leave a thin, even film of the solid compound on the plate.[6] A good film will often appear slightly hazy.[6]

-

-

Spectral Acquisition:

-

Place the salt plate with the solid film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum with an empty sample compartment to account for atmospheric and instrumental interferences.

-

Acquire the infrared spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Analysis and Cleaning:

-

Analyze the resulting spectrum to identify the characteristic absorption bands.

-

If the peaks are too intense (saturated), the film is too thick. Clean the plate with acetone and prepare a new, thinner film by using a more dilute solution or less solution.[6]

-

If the peaks are too weak, the film is too thin. Add another drop of the solution to the existing film, allow the solvent to evaporate, and re-run the spectrum.[6]

-

After the final spectrum is obtained, clean the salt plate thoroughly with acetone and a Kimwipe, and return it to the desiccator.[6]

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for obtaining the IR spectrum of a solid sample.

Caption: Experimental workflow for obtaining the IR spectrum.

References

Navigating the Analytical Maze: A Technical Guide to the Purity Analysis of 2-Bromo-4-(trifluoromethyl)pyrimidine

For Immediate Release

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is a cornerstone of safe and effective drug synthesis. This technical guide provides an in-depth exploration of the purity analysis of 2-Bromo-4-(trifluoromethyl)pyrimidine, a key building block in the synthesis of various biologically active molecules. Tailored for researchers, scientists, and drug development professionals, this document outlines the critical analytical methodologies and potential impurity profiles essential for quality control and regulatory compliance.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motifs are incorporated into a range of therapeutic agents. The presence of impurities, even in trace amounts, can have a profound impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical strategy for purity determination is paramount.

Quantitative Purity Analysis

Commercial suppliers of this compound typically state a purity of 97% to 98%.[1] The following table summarizes the typical purity specifications available in the market. A comprehensive in-house analysis is always recommended to verify these claims and identify any potential batch-to-batch variations.

| Supplier Type | Stated Purity (%) | Analytical Method (Typical) |

| Supplier A | ≥98 | HPLC, GC |

| Supplier B | ≥97 | HPLC, GC |

Potential Impurity Profile

While specific impurity data for this compound is not extensively published, potential impurities can be inferred from its synthetic route. The synthesis generally involves the bromination of a pyrimidine precursor. Potential process-related impurities could include:

-

Starting Materials: Unreacted 4-(trifluoromethyl)pyrimidine.

-

Isomeric Impurities: Positional isomers such as 4-Bromo-2-(trifluoromethyl)pyrimidine.

-

By-products: Compounds formed from side reactions during bromination. For instance, the use of brominating agents like N-bromosuccinimide (NBS) can sometimes lead to the formation of other brominated species.[2]

-

Degradation Products: Impurities formed during storage or handling.

A logical workflow for identifying and quantifying these impurities is crucial for ensuring the quality of this compound.

Experimental Protocols for Purity Determination

A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the purity of non-volatile organic compounds.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.[3]

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection Wavelength: 254 nm.[3]

-

Injection Volume: 10 µL.[3]

-

Procedure:

-

Prepare a stock solution of the this compound sample in acetonitrile at a concentration of 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.[3]

-

Inject the sample into the HPLC system and record the chromatogram.

-

Purity is determined by the area percentage of the main peak relative to the total peak area.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

Methodology:

-

Instrumentation: A standard GC-MS system.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]

-

Carrier Gas: Helium.[3]

-

Injection Mode: Split.[3]

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.[3]

-

MS Detection: Electron Ionization (EI) mode.[3]

-

Procedure:

-

Prepare a diluted solution of the sample in a suitable solvent (e.g., dichloromethane) at a concentration of 100 µg/mL.

-

Inject the sample into the GC-MS system.

-

Identify the main peak and any impurity peaks by their mass spectra.

-

Purity is determined by the area percentage of the main peak in the total ion chromatogram.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation and the identification of impurities.

Methodology:

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

Spectra to Acquire: ¹H, ¹³C, and ¹⁹F NMR.

-

Procedure:

-

Prepare a sample by dissolving an appropriate amount of the compound in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Confirm the structure of the main compound and identify any impurities by their characteristic chemical shifts and coupling constants.[3]

-

Integrated Analytical Workflow

An integrated workflow ensures a thorough and reliable purity analysis. The following diagram illustrates a typical workflow from sample reception to the final purity report.

Conclusion

The purity analysis of this compound is a critical aspect of quality control in the pharmaceutical industry. A combination of chromatographic and spectroscopic techniques, as outlined in this guide, provides a robust framework for ensuring the identity, purity, and quality of this important synthetic intermediate. Adherence to these analytical principles will contribute to the development of safer and more effective pharmaceuticals. For applications where high purity is critical, it is always recommended that researchers perform their own quality control analysis on critical reagents to ensure the reliability of their results.[3]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

A Technical Guide to 2-Bromo-4-(trifluoromethyl)pyrimidine: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Bromo-4-(trifluoromethyl)pyrimidine, a key building block in medicinal chemistry and drug discovery. This document details its commercial availability, synthetic protocols, purification methods, and spectroscopic characterization. Furthermore, it explores its application in the synthesis of bioactive molecules and their relevance in signaling pathways.

Commercial Availability

This compound is readily available from several commercial suppliers. The compound is typically offered in various purities and quantities to meet the needs of both small-scale research and larger-scale drug development projects. A summary of representative suppliers and their offerings is presented in Table 1.

Table 1: Commercial Suppliers of this compound

| Supplier | Catalog Number | Purity | Available Quantities |

| Crysdot LLC | CD11057078 | 97% | 5g, 10g |

| CymitQuimica | 10-F078389 | 98% | 250mg, 1g, 5g, 10g, 25g |

| Ascendex Scientific | AS2611 | - | Inquire |

| Alchem Pharmtech | Y-42816 | >95% | Inquire |

| Chemrio | - | - | Inquire |

Note: Availability and pricing are subject to change. Please consult the respective supplier's website for the most current information.

Synthesis and Purification

While specific, detailed protocols for the synthesis of this compound are not abundantly available in peer-reviewed literature, a general approach can be inferred from the synthesis of related isomers, such as 5-bromo-2-(trifluoromethyl)pyrimidine. The most probable synthetic route involves the direct bromination of a 4-(trifluoromethyl)pyrimidine precursor.

General Synthetic Approach: Electrophilic Bromination

A plausible method for the synthesis of this compound involves the electrophilic bromination of 4-(trifluoromethyl)pyrimidine. This reaction typically utilizes a brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), in a suitable solvent. The trifluoromethyl group is a meta-director, but the electronic properties of the pyrimidine ring will influence the regioselectivity of the bromination.

A generalized experimental protocol based on the synthesis of a similar compound is provided below. Note: This is a hypothetical protocol and requires optimization and validation in a laboratory setting.

Experimental Protocol: Synthesis of this compound (Hypothetical)

-

Reaction Setup: To a solution of 4-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent (e.g., acetonitrile, dichloromethane, or a strong acid like sulfuric acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the brominating agent (e.g., N-bromosuccinimide, 1.0-1.2 eq) portion-wise.

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining bromine, followed by washing with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

Purification

The crude this compound can be purified using standard laboratory techniques. The choice of method will depend on the nature of the impurities.

Experimental Protocol: Purification by Column Chromatography

-

Column Preparation: A silica gel column is prepared using a suitable eluent system. The polarity of the eluent can be determined by TLC analysis of the crude product. A common eluent system for compounds of this type is a mixture of hexanes and ethyl acetate.

-

Loading and Elution: The crude product is dissolved in a minimal amount of the eluent and loaded onto the column. The column is then eluted with the chosen solvent system, and fractions are collected.

-

Analysis and Concentration: The collected fractions are analyzed by TLC to identify those containing the pure product. The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Experimental Protocol: Purification by Recrystallization

If the product is a solid, recrystallization can be an effective purification method.

-

Solvent Selection: A suitable solvent or solvent pair is chosen in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Dissolution: The crude solid is dissolved in a minimal amount of the hot solvent.

-

Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Physicochemical Properties and Spectroscopic Data

The physicochemical properties and spectroscopic data are essential for the characterization of this compound.

Table 2: Physicochemical Properties

| Property | Value |

| CAS Number | 785777-87-9 |

| Molecular Formula | C₅H₂BrF₃N₂ |

| Molecular Weight | 226.98 g/mol |

| Appearance | Solid (as per CymitQuimica) |

Spectroscopic Data:

While a complete set of publicly available, verified spectra for this compound is limited, data for related compounds and general knowledge of NMR, IR, and MS principles can provide expected characteristics.

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals for the five carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for C-H, C=N, and C=C stretching vibrations of the pyrimidine ring. Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are also expected.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of Br, CF₃, and HCN moieties. A GC-MS spectrum for this compound is available on SpectraBase, which can be consulted for detailed fragmentation analysis.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethyl group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. Pyrimidine scaffolds are also prevalent in a wide range of pharmaceuticals. The combination of these two features, along with the reactive bromo-substituent, makes this compound a highly versatile building block for the synthesis of novel drug candidates.

Role as a Synthetic Intermediate

The bromine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of substituents at this position, enabling the generation of diverse chemical libraries for high-throughput screening.

A logical workflow for utilizing this compound in a drug discovery program is illustrated below:

Caption: A generalized workflow for the use of this compound in drug discovery.

Potential Therapeutic Targets and Signaling Pathways

While specific examples of drugs synthesized directly from this compound are not prominently featured in the public domain, derivatives of 4-(trifluoromethyl)pyrimidine have been investigated for various therapeutic applications. For instance, recent research has highlighted the potential of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as inhibitors of Werner (WRN) helicase, an important target in cancers with microsatellite instability.

The general signaling pathway that could be targeted by inhibitors derived from this scaffold is depicted below. This is a simplified representation and the actual mechanism of action would be target-specific.

Caption: A simplified diagram of a signaling pathway targeted by a pyrimidine-based inhibitor.

Conclusion

This compound is a commercially available and highly valuable building block for the synthesis of novel compounds in the field of drug discovery. Its unique combination of a reactive bromine atom, a metabolically stable trifluoromethyl group, and a biologically relevant pyrimidine core makes it an attractive starting material for the development of new therapeutic agents targeting a range of diseases. Further research into the synthesis and applications of this compound is warranted to fully exploit its potential in medicinal chemistry.

Navigating the Risks: A Technical Guide to the Safe Handling of 2-Bromo-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) for 2-Bromo-4-(trifluoromethyl)pyrimidine (CAS No. 785777-87-9) was not publicly available. The following safety and handling information is a composite guide based on data from closely related isomers, including 4-Bromo-2-(trifluoromethyl)pyrimidine and 5-Bromo-2-(trifluoromethyl)pyrimidine. It is imperative to treat this compound with the utmost caution and to handle it as a potentially hazardous substance. Users should perform their own risk assessment before use and consult with their institution's safety office.

Hazard Identification and Classification

This compound is a halogenated pyrimidine derivative. Based on the hazard profiles of its isomers, it should be considered a hazardous substance with the potential for acute toxicity, skin and eye irritation, and respiratory tract irritation.

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral (Category 3 or 4)

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System[1][2]

-

Combustible Liquid (Category 4)

Signal Word: Danger or Warning

Anticipated Hazard Statements:

-

H301/H302: Toxic or Harmful if swallowed.

-

H227: Combustible liquid.

Physical and Chemical Properties

Quantitative data for this compound is limited. The table below presents available data for the compound and its close isomers for comparison.

| Property | This compound | 4-Bromo-2-(trifluoromethyl)pyrimidine | 2-Bromo-4-(trifluoromethyl)pyridine |

| CAS Number | 785777-87-9[3] | 1034827-56-9[1] | 175205-81-9 |

| Molecular Formula | C₅H₂BrF₃N₂ | C₅H₂BrF₃N₂ | C₆H₃BrF₃N |

| Molecular Weight | 226.98 g/mol [4] | Not Available | 225.99 g/mol |

| Appearance | Solid[4] | Not Available | Liquid[5] |

| Boiling Point | Not Available | Not Available | 84-85 °C / 14 mmHg |

| Melting Point | Not Available | Not Available | -21 to -20 °C[5] |

| Flash Point | Not Available | Not Available | 73 °C (163.4 °F)[5] |

| Density | Not Available | Not Available | 1.827 g/mL at 25 °C |

Toxicological Information

No specific toxicological studies for this compound are publicly available. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The toxicological profile is inferred from related compounds.

| Toxicity Type | Finding | Source Isomer(s) |

| Acute Oral Toxicity | Harmful or Toxic if swallowed. | 2-Bromo-5-(trifluoromethyl)pyridine, 4-Bromo-2-(trifluoromethyl)pyrimidine[1][6] |

| Acute Dermal Toxicity | May be harmful in contact with skin. | 2-Bromo-5-(trifluoromethyl)pyridine[6] |

| Acute Inhalation Toxicity | May cause respiratory irritation. | 2-Bromo-5-(trifluoromethyl)pyridine, 4-Bromo-2-(trifluoromethyl)pyrimidine[1][6] |

| Skin Corrosion/Irritation | Causes skin irritation. | 4-Bromo-2-(trifluoromethyl)pyrimidine, 5-Bromo-2-(trifluoromethyl)pyrimidine[1][2] |

| Eye Damage/Irritation | Causes serious eye irritation. | 4-Bromo-2-(trifluoromethyl)pyrimidine, 5-Bromo-2-(trifluoromethyl)pyrimidine[1][2] |

| Carcinogenicity | Not identified as a probable, possible, or confirmed human carcinogen by IARC. | 2-Bromo-4-(trifluoromethyl)pyridine[5] |

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are based on standard practices for handling hazardous chemical intermediates in a research and development setting.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering Controls:

-

All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment: A comprehensive PPE program is critical. The following are minimum requirements:

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[6] | Protects against splashes and airborne particles. |

| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[1] | Prevents direct skin contact. |

| Skin and Body Protection | A flame-retardant laboratory coat. Additional protective clothing may be required based on the scale of the operation. | Protects skin from contamination. |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary.[6] | Prevents inhalation of harmful vapors or dust. |

First Aid Measures

Immediate action is crucial in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | 1. Immediately move the affected person to fresh air.[1][2] 2. If breathing is difficult or has stopped, provide artificial respiration. 3. Seek immediate medical attention.[1] |

| Skin Contact | 1. Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] 2. Seek medical attention if irritation develops or persists.[2] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[1] |

| Ingestion | 1. Do NOT induce vomiting.[1] 2. Rinse mouth thoroughly with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention and show the safety data sheet or label.[1] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: Thermal decomposition may produce toxic and irritating gases, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[1][6]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[1][2]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (see Section 4.1). Ensure adequate ventilation and eliminate all ignition sources.[1]

-

Containment and Clean-up: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, sealed container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and transfer to a sealed container.[1]

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[1]

Handling and Storage

-

Safe Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. Use only in a chemical fume hood. Keep away from heat, sparks, and open flames.[1] Do not eat, drink, or smoke in the work area.[1]

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][7] Some related compounds recommend storage at refrigerated temperatures (2-8°C) or frozen (-20°C) under an inert atmosphere like argon.[7][8] Store in a locked cabinet or a restricted-access area.[1]

Disposal Considerations

-

Disposal Method: Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service. Do not allow material to enter the environment.[1][2]

Logical Workflow Visualization

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

References

- 1. aksci.com [aksci.com]

- 2. fishersci.com [fishersci.com]

- 3. 785777-87-9|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 2-Bromo-4-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Reactivity Profile of 2-Bromo-4-(trifluoromethyl)pyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 2-Bromo-4-(trifluoromethyl)pyrimidine, a key building block in medicinal chemistry and materials science. The presence of a reactive bromine atom at the 2-position and a strongly electron-withdrawing trifluoromethyl group at the 4-position dictates its chemical behavior, making it a versatile substrate for a variety of organic transformations. This document details its participation in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), providing experimental protocols and quantitative data where available for the title compound or closely related analogues. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis and functionalization of pyrimidine-based compounds.

Introduction

The pyrimidine scaffold is a ubiquitous motif in numerous biologically active compounds, including approved drugs and agrochemicals. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of these molecules. This compound serves as a crucial intermediate, offering a reactive handle for the introduction of diverse functionalities through established synthetic methodologies. This guide will explore the primary modes of reactivity of this compound: palladium-catalyzed cross-coupling reactions at the C2-position and nucleophilic aromatic substitution, which is influenced by the electronic nature of the pyrimidine ring.

General Reactivity Profile

The reactivity of this compound is governed by two key features:

-

The C2-Bromine Atom: This position is susceptible to oxidative addition to a low-valent palladium catalyst, initiating a variety of cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds.

-

The Electron-Deficient Pyrimidine Ring: The two nitrogen atoms and the potent electron-withdrawing trifluoromethyl group at the 4-position make the pyrimidine ring highly electron-deficient. This activates the ring towards nucleophilic aromatic substitution (SNAr), particularly at the 2- and 6-positions. However, with a leaving group at the 2-position, SNAr reactions with various nucleophiles are a prominent pathway.

The interplay of these factors allows for the selective functionalization of the pyrimidine core, making it a valuable tool in synthetic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. The C-Br bond at the 2-position readily participates in the catalytic cycle, enabling the formation of new bonds with a wide range of coupling partners.

Suzuki-Miyaura Coupling